molecular formula C13H9FN4O4 B14034622 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3

Cat. No.: B14034622
M. Wt: 307.25 g/mol
InChI Key: WELVTVZWNPRATB-AKXNWXGMSA-N
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Description

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and tracing studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 involves the reaction of 4-Fluorobenzaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate the deuterium atoms. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is extensively used in:

Mechanism of Action

The mechanism of action of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily based on its ability to act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.

    3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: A similar compound with the fluorine atom in a different position.

    Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled hydrazone derivative.

Uniqueness

The uniqueness of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 lies in its specific isotopic labeling, which provides enhanced stability and allows for detailed tracing studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

Molecular Formula

C13H9FN4O4

Molecular Weight

307.25 g/mol

IUPAC Name

2,3,5-trideuterio-N-[(Z)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i5D,6D,7D

InChI Key

WELVTVZWNPRATB-AKXNWXGMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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